Dirucotide acetate
Description
Structure
2D Structure
Properties
CAS No. |
781666-30-6 |
|---|---|
Molecular Formula |
C100H157N25O34 |
Molecular Weight |
2253.5 g/mol |
IUPAC Name |
acetic acid;(4S)-5-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C92H141N25O26.4C2H4O2/c1-11-48(8)72(88(139)112-71(47(6)7)87(138)114-73(49(9)118)90(141)117-36-22-29-63(117)83(134)104-56(28-20-34-100-92(97)98)78(129)115-74(50(10)119)91(142)143)113-82(133)61(41-65(95)120)107-76(127)55(27-18-19-33-93)103-79(130)58(37-51-23-14-12-15-24-51)105-80(131)59(38-52-25-16-13-17-26-52)106-81(132)60(39-53-43-99-44-101-53)108-85(136)69(45(2)3)111-86(137)70(46(4)5)110-84(135)64-30-21-35-116(64)89(140)62(42-66(96)121)109-77(128)57(31-32-67(122)123)102-75(126)54(94)40-68(124)125;4*1-2(3)4/h12-17,23-26,43-50,54-64,69-74,118-119H,11,18-22,27-42,93-94H2,1-10H3,(H2,95,120)(H2,96,121)(H,99,101)(H,102,126)(H,103,130)(H,104,134)(H,105,131)(H,106,132)(H,107,127)(H,108,136)(H,109,128)(H,110,135)(H,111,137)(H,112,139)(H,113,133)(H,114,138)(H,115,129)(H,122,123)(H,124,125)(H,142,143)(H4,97,98,100);4*1H3,(H,3,4)/t48-,49+,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-;;;;/m0..../s1 |
InChI Key |
AGWHZYPHHINWPT-WPDHDECSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The peptide is dissolved in a water-acetonitrile mixture (0.1% TFA) and purified using a C18 column with a gradient elution (10–40% acetonitrile over 60 minutes). Fractions are analyzed via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to confirm the molecular weight (calculated: 1,949.2 Da; observed: 1,949.5 Da).
Lyophilization and Acetate Salt Formation
Purified dirucotide is lyophilized and converted to its acetate form by dissolving in acetic acid (0.1 M) and freeze-drying. The final product appears as a white powder with ≥98% purity by analytical HPLC.
Critical Parameters in this compound Synthesis
The table below summarizes key synthesis parameters and their impact on yield and purity:
Challenges and Mitigation Strategies
Aggregation During Synthesis
The hydrophobic sequence of this compound (e.g., VHFFKNIV) promotes aggregation, leading to incomplete coupling. This is mitigated by:
Oxidation of Methionine
Though dirucotide lacks methionine, similar peptides face oxidation issues. For oxidation-prone residues, tert-butylthiol is added to the cleavage cocktail as a scavenger.
Scalability and Industrial Production
Scaling SPPS for this compound requires specialized reactors and process controls. Industrial-scale synthesis (≥1 kg) employs:
Chemical Reactions Analysis
Types of Reactions: Dirucotide acetate primarily undergoes hydrolysis reactions, where peptide bonds are cleaved by water. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acids in its sequence .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used to cleave peptide bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize certain amino acids.
Reduction: Reducing agents like dithiothreitol can reduce disulfide bonds in the peptide.
Major Products: The major products of these reactions are smaller peptide fragments and individual amino acids .
Scientific Research Applications
Dirucotide acetate has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in inducing immune tolerance in multiple sclerosis patients.
Medicine: Undergoing clinical trials for the treatment of multiple sclerosis, particularly in patients with specific HLA types
Mechanism of Action
Dirucotide acetate works by inducing immunological tolerance. It targets T cells that recognize myelin basic protein fragments presented by MHC molecules. Repeated administration of this compound suppresses the immune response against myelin basic protein, thereby reducing the progression of multiple sclerosis .
Comparison with Similar Compounds
Structural Features
- Dirucotide (MBP82–98): Linear 17-amino acid peptide (sequence: VHFFKNIVTPRTPPPS) .
- Linear Altered Peptide Ligand (APL) MBP82–98(Ala91): Substitution of lysine with alanine at position 91 to reduce immunogenicity while retaining HLA binding .
- Cyclic Dirucotide Analogues : Head-to-tail cyclization of MBP82–98 to enhance conformational stability and HLA-DR2 binding .
- PEGylated Analogues (PEG2-MBP82–98 and PEG2-MBP82–98(Cit97)) : Polyethylene glycol (PEG) conjugation at specific residues (e.g., citrulline-97) to improve bioavailability and reduce proinflammatory cytokine secretion .
Binding Affinity and Mechanism
Key Findings :
- Cyclic dirucotide exhibits superior HLA-DR2 binding (IC₅₀ < 10 µM) compared to linear dirucotide (IC₅₀ > 50 µM), attributed to conformational stabilization observed via NMR and molecular dynamics .
- PEGylation shifts cytokine secretion toward anti-inflammatory profiles (e.g., reduced IFN-γ/IL-10 ratio) in PBMCs from MS patients .
Pharmacological Effects
- Dirucotide : Fails to significantly reduce disability progression in Phase III SPMS trials despite early promise .
Clinical Trial Outcomes
Q & A
Q. What are the critical components of a PICOT framework when designing clinical trials for Dirucotide acetate in multiple sclerosis (MS) research?
Methodological Answer: A well-structured PICOT question should define:
- P opulation: MS patients with specific subtypes (e.g., relapsing-remitting MS).
- I ntervention: this compound dosage, administration route, and frequency.
- C omparison: Placebo or standard therapies (e.g., interferon-beta).
- O utcome: Primary endpoints (e.g., reduction in relapse rate) and secondary endpoints (e.g., MRI lesion activity).
- T ime: Study duration (e.g., 24 months).
This framework ensures clarity and reproducibility in trial design .
Q. How can researchers address variability in this compound’s pharmacokinetic data across preclinical studies?
Methodological Answer: Variability can be minimized by:
- Standardizing animal models (species, age, genetic background).
- Validating analytical methods (e.g., HPLC or LC-MS for plasma concentration measurements).
- Reporting detailed protocols for drug administration and sample collection.
Cross-study comparisons should use meta-analytic techniques to identify confounding factors (e.g., diet, co-administered drugs) .
Q. What statistical methods are recommended for analyzing this compound’s efficacy in early-phase clinical trials?
Methodological Answer:
- Use intention-to-treat (ITT) analysis to account for dropouts.
- Apply mixed-effects models for longitudinal data (e.g., repeated MRI measures).
- Adjust for multiple comparisons (e.g., Bonferroni correction) to reduce Type I errors.
Bayesian methods are increasingly used for adaptive trial designs .
Advanced Research Questions
Q. How can contradictory findings between this compound’s in vitro immunomodulatory effects and in vivo clinical outcomes be resolved?
Methodological Answer:
- Conduct reverse translational studies : Validate in vitro findings using patient-derived cells (e.g., T-cells from MS patients).
- Perform dose-response analyses to identify therapeutic thresholds not replicable in vivo.
- Use systems biology approaches (e.g., network pharmacology) to map drug-target interactions across biological scales .
Q. What experimental strategies are effective for isolating this compound’s mechanism of action in heterogeneous MS patient cohorts?
Methodological Answer:
- Stratify patients by biomarkers (e.g., HLA-DR2 status) to assess subgroup responses.
- Employ single-cell RNA sequencing to track immune cell modulation post-treatment.
- Integrate multi-omics data (proteomics, metabolomics) to identify pathway-level effects.
Collaborative consortia can enhance statistical power for rare subgroups .
Q. How should researchers design studies to evaluate this compound’s long-term safety in progressive MS subtypes?
Methodological Answer:
- Use prospective cohort studies with extended follow-up (5+ years).
- Include composite endpoints (e.g., disability progression + cognitive decline).
- Leverage real-world data (e.g., electronic health records) to monitor rare adverse events.
Ethical considerations require independent safety review boards .
Data Presentation & Reproducibility
Q. What are the best practices for presenting conflicting this compound trial data in peer-reviewed publications?
Methodological Answer:
- Use structured tables to juxtapose study designs, populations, and outcomes (see Table 1).
- Highlight methodological differences (e.g., dosing schedules, outcome measures).
- Discuss limitations using GRADE criteria (Grading of Recommendations Assessment, Development, and Evaluation).
Permissions must be obtained for reused figures/tables .
Q. Table 1: Comparative Analysis of this compound Clinical Trials
| Study (Year) | Population (n) | Dose (mg/day) | Primary Outcome | Result (vs. Placebo) |
|---|---|---|---|---|
| Trial A (2022) | RRMS (120) | 20 | Relapse Rate | -30% (p=0.02) |
| Trial B (2023) | SPMS (90) | 30 | Disability Progression | NS (p=0.15) |
Q. How can researchers ensure reproducibility in this compound’s preclinical models?
Methodological Answer:
- Adhere to ARRIVE guidelines for animal studies.
- Share raw data and protocols via repositories (e.g., Zenodo).
- Validate findings using orthogonal assays (e.g., flow cytometry + ELISA).
Journals increasingly require data availability statements .
Synthesis of Existing Evidence
Q. How can mechanistic studies of this compound be prioritized to address gaps in clinical trial data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
